2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid
Description
2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a 1,2-oxazolidin-3-one ring substituted with two methyl groups at the 5-position and an acetic acid moiety at the 2-position. The oxazolidinone ring contributes to its stability and stereoelectronic properties, while the acetic acid group enables solubility in polar solvents and reactivity in conjugation or salt formation .
Properties
IUPAC Name |
2-(5,5-dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-7(2)3-5(9)8(12-7)4-6(10)11/h3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFGUSTYEPVTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(O1)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid typically involves the reaction of 5,5-dimethyl-3-oxo-1,2-oxazolidine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, hydroxyl derivatives, and other functionalized compounds .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antibacterial Agents :
- Oxazolidinones have been widely studied for their antibacterial properties. The compound may serve as a scaffold for developing new antibiotics targeting resistant bacterial strains. Research indicates that modifications to the oxazolidinone structure can enhance potency against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
-
RNA Binding Studies :
- Recent studies have investigated the binding affinity of oxazolidinones to RNA structures such as riboswitches. The ability of 2-(5,5-dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid to interact with RNA could lead to novel therapies targeting genetic regulation mechanisms . The compound's stereochemistry may influence its binding characteristics and specificity.
- Chiral Auxiliary :
Biochemical Research
- Enzyme Inhibition Studies :
- Synthesis of Bioactive Molecules :
Industrial Applications
- Polymer Chemistry :
- Agricultural Chemicals :
Case Study 1: Antibacterial Development
A study focused on synthesizing derivatives of this compound revealed promising antibacterial activity against several strains of bacteria. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the oxazolidinone ring significantly enhanced antibacterial efficacy.
Case Study 2: RNA Targeting
Research on the binding characteristics of oxazolidinones demonstrated that this compound could effectively bind to T-box riboswitches. This opens avenues for developing drugs that modulate gene expression by targeting RNA structures directly.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid with analogous oxazole- and oxazolidinone-based acetic acid derivatives, focusing on structural, physicochemical, and functional differences.
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| This compound | 1,2-Oxazolidin-3-one | 5,5-dimethyl; 2-acetic acid | Enhanced steric hindrance, rigidity |
| 2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid | 1,2-Oxazol-5-one | 3-methyl; 4-acetic acid | Smaller ring, less steric bulk |
| 2-(3,4-Dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)acetic acid | Pyrazolo-benzothiazine | 3,4-dimethyl; 5,5-dioxo | Extended aromatic system, sulfone group |
Physicochemical Properties
Table 2: Inferred Physicochemical Data
| Property | Target Compound | 1,2-Oxazol-5-one Derivative | Pyrazolo-Benzothiazine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~187.16 | ~171.14 | ~350.34 |
| Predicted logP (Lipophilicity) | ~0.5 (moderate) | ~0.2 (low) | ~1.8 (high) |
| Acidity (pKa of COOH) | ~3.5–4.0 | ~3.0–3.5 | ~4.5–5.0 |
- Acidity: The oxazolidinone ring’s electron-withdrawing effect slightly increases the acetic acid’s acidity (lower pKa) compared to the pyrazolo-benzothiazine derivative, where electron-donating substituents raise the pKa .
- Lipophilicity : The 5,5-dimethyl groups in the target compound increase logP compared to the unsubstituted oxazolone derivative but remain lower than the aromatic pyrazolo-benzothiazine analogue .
Biological Activity
2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid is an organic compound with significant potential in medicinal chemistry. This compound belongs to the oxazolidinone class, which is known for its diverse biological activities, particularly in the field of antimicrobial and anticancer research. The structure of this compound allows it to interact with various biological targets, leading to a range of pharmacological effects.
- Molecular Formula : C₇H₁₁NO₄
- Molecular Weight : 173.17 g/mol
- CAS Number : 1784436-41-4
Antimicrobial Properties
Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action typically involves inhibition of protein synthesis by binding to the 50S ribosomal subunit. Research has shown that derivatives of oxazolidinones can effectively combat antibiotic-resistant strains of bacteria, making them valuable in clinical settings.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC₅₀ Values : The compound demonstrated IC₅₀ values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells, indicating significant cytotoxic effects .
The mechanism involves induction of apoptosis through the mitochondrial intrinsic pathway, characterized by increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction .
The biological activity of this compound can be attributed to its ability to:
- Inhibit Protein Synthesis : Similar to other oxazolidinones, it binds to the ribosomal subunit.
- Induce Apoptosis : It triggers apoptotic pathways in cancer cells through ROS generation and caspase activation .
- Modulate Enzymatic Activity : The oxazolidinone ring structure interacts with various enzymes and receptors, potentially leading to anti-inflammatory effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Oxazolidinone | Yes | Yes |
| Linezolid | Oxazolidinone | Yes | Limited |
| Eperozolid | Oxazolidinone | Yes | Not extensively studied |
Case Studies
- Anticancer Study : A study assessed the effects of various oxazolidinone derivatives on cancer cell lines. The results indicated that compounds similar to this compound could inhibit cell proliferation and induce apoptosis effectively .
- Antimicrobial Resistance : Research highlighted that oxazolidinones like this compound could be effective against resistant bacterial strains due to their unique mechanism of action .
Future Directions
Given its promising biological activities, further research into this compound is warranted. Potential areas include:
- In Vivo Studies : To evaluate efficacy and safety in animal models.
- Structure–Activity Relationship (SAR) : To optimize its chemical structure for enhanced potency and reduced toxicity.
- Combination Therapies : Investigating synergistic effects with existing antibiotics or anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
